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Compound of Interest

Compound Name: PD-118057

Cat. No.: B1678593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on determining and utilizing the

optimal concentration of PD-118057 for in vitro studies. PD-118057 is a known activator of the

human Ether-à-go-go-Related Gene (hERG) potassium channel, playing a crucial role in

cardiac repolarization. Understanding its optimal concentration is vital for accurate and

reproducible experimental outcomes.

Summary of PD-118057's In Vitro Activity
PD-118057 is a potent hERG channel activator, demonstrating its effects in the low micromolar

range. It is classified as a "type 2" hERG1 agonist, meaning it attenuates channel inactivation

without significantly affecting deactivation kinetics. This modulation leads to an increase in the

overall hERG current.

Quantitative Data Summary
The following table summarizes the effective concentrations of PD-118057 observed in various

in vitro studies.
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Cell Line Assay Type
Concentration
Range

Key Findings Reference

HEK293 cells

expressing

hERG

Electrophysiolog

y (Patch Clamp)
1, 3, 10 µM

Concentration-

dependent

increase in peak

tail hERG current

by 5.5%, 44.8%,

and 111.1%

respectively.

[1]

Xenopus oocytes

expressing

hERG

Electrophysiolog

y (Two-electrode

voltage clamp)

1, 3, 10, 30 µM

EC50 for the shift

in the V0.5 for

inactivation was

2.9 µM. EC50 for

changes in peak

outward current

was 3.1 µM. At

10 µM, peak

outward current

increased by

136%.

[2]

Guinea pig

ventricular

cardiomyocytes

Electrophysiolog

y (Patch Clamp)
3, 10 µM

Specifically

increases hERG

current and

inhibits action

potential

duration.

[1]

Experimental Protocols
Preparation of PD-118057 Stock Solution
A concentrated stock solution is essential for accurate and consistent dosing in in vitro

experiments.

Materials:
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PD-118057 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on the manufacturer's instructions, prepare a high-concentration stock solution, for

example, 10 mM PD-118057 in DMSO.[3]

Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if

necessary.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C for long-term storage.

Cell Culture of hERG-Expressing HEK293 Cells
HEK293 cells stably expressing the hERG channel are a common model system for studying

the effects of compounds on this ion channel.

Materials:

HEK293 cells stably expressing hERG

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Geneticin (G418) or other selection antibiotic

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)
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Protocol:

Culture the hERG-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-

Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/ml

Geneticin) to maintain hERG expression.[4][5]

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

Subculture the cells when they reach 80-90% confluency.

To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize

the trypsin with fresh culture medium.

Seed the cells into new culture flasks or plates at the desired density for subsequent

experiments.

Determining Optimal Concentration using
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion

channel function.

Materials:

hERG-expressing HEK293 cells

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10

HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10

HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH)

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Protocol:
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Plate hERG-HEK293 cells on glass coverslips at a suitable density for patch-clamp

recording.

Prepare a series of dilutions of PD-118057 in the extracellular solution from the stock

solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

Place a coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Establish a whole-cell patch-clamp configuration on a single cell.

Record baseline hERG currents using a suitable voltage protocol. A typical protocol to elicit

hERG tail currents involves a depolarizing step to +20 mV to +40 mV to open and then

inactivate the channels, followed by a repolarizing step to around -50 mV to observe the tail

current as channels recover from inactivation.

Perfuse the cell with the different concentrations of PD-118057, allowing sufficient time for

the drug effect to reach a steady state at each concentration.

Record the hERG currents at each concentration.

Analyze the data to determine the effect of PD-118057 on current amplitude, and if desired,

on channel gating properties.

Construct a concentration-response curve by plotting the percentage increase in current as a

function of the PD-118057 concentration to determine the EC50.

High-Throughput Screening using Thallium Flux Assay
The thallium flux assay is a fluorescence-based method suitable for higher-throughput

screening of hERG channel modulators. Thallium ions (Tl+) can pass through open hERG

channels and are detected by a Tl+-sensitive fluorescent dye inside the cells.

Materials:

hERG-expressing cell line (e.g., HEK293 or U2OS)

Thallium flux assay kit (containing a Tl+-sensitive dye and stimulus buffer)
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Black-walled, clear-bottom 96- or 384-well plates

Fluorescence plate reader

Protocol:

Seed the hERG-expressing cells into the microplates and culture overnight.

Load the cells with the Tl+-sensitive dye according to the kit manufacturer's instructions. This

typically involves a 60-90 minute incubation at room temperature.

Prepare a dilution series of PD-118057 in the assay buffer.

Add the PD-118057 dilutions to the wells and incubate for a predetermined time to allow for

compound binding.

Initiate the thallium influx by adding the stimulus buffer containing Tl+ to all wells.

Immediately begin measuring the fluorescence intensity over time using a kinetic plate

reader.

The rate of fluorescence increase is proportional to the hERG channel activity.

Analyze the data to generate concentration-response curves and determine the EC50 of PD-
118057.

Assessing Cytotoxicity with the MTT Assay
It is crucial to determine if the observed effects of PD-118057 are due to its specific action on

the hERG channel or a result of general cytotoxicity. The MTT assay is a colorimetric assay

that measures cell metabolic activity as an indicator of cell viability.

Materials:

hERG-expressing HEK293 cells (or the cell line of interest)

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Treat the cells with a range of PD-118057 concentrations, including concentrations higher

than the effective range for hERG activation, for a duration relevant to your primary assay

(e.g., 24-48 hours). Include untreated and vehicle-only (DMSO) controls.

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6][7]

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well

to dissolve the formazan crystals.[8]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control and plot it against the PD-
118057 concentration to determine the cytotoxic concentration 50 (CC50).

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1678593?utm_src=pdf-body
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.researchgate.net/publication/315889056_MTT_assay_to_evaluate_the_cytotoxic_potential_of_a_drug
https://www.benchchem.com/product/b1678593?utm_src=pdf-body
https://www.benchchem.com/product/b1678593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Extracellular

Intracellular

PD118057

hERG K+ Channel
(Closed/Resting State)Binds to channel

hERG K+ Channel
(Inactivated State)

Attenuates
Inactivation

hERG K+ Channel
(Open/Conducting State)

Depolarization
Inactivation

K+ Efflux Membrane Repolarization

Click to download full resolution via product page

Caption: Mechanism of PD-118057 action on the hERG K+ channel.
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Caption: Experimental workflow for determining the optimal concentration of PD-118057.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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